Methyl 2-cyclopropyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate
Description
Core Heterocyclic Architecture: Pyrazolo[1,5-a]pyrimidine Scaffold Analysis
The pyrazolo[1,5-a]pyrimidine scaffold consists of a fused bicyclic system integrating pyrazole and pyrimidine rings. Key structural attributes include:
- Ring Fusion and Atom Numbering : The pyrazole ring (positions 1–5) merges with the pyrimidine ring (positions 5–9), creating a planar, conjugated system. Nitrogen atoms occupy positions 1, 2, 5, and 7 (Figure 1A).
- Synthetic Origins : The scaffold is typically synthesized via cyclocondensation of β-ketoesters with 3-aminopyrazoles, enabling modular substitution patterns.
- Electronic Properties : The π-conjugated system facilitates resonance stabilization, while the pyrimidine N5 mimics adenine’s hydrogen-bonding capacity in kinase interactions.
Table 1 : Comparative Analysis of Pyrazolopyrimidine Isomers
Substituent Configuration: Cyclopropyl and Carboxylate Functional Group Orientation
Substituents critically influence the compound’s physicochemical and biological properties:
- C2 Cyclopropyl Group :
- C5 Carboxylate Ester :
Table 2 : Substituent Effects on Pyrazolopyrimidine Derivatives
Tautomeric Forms and Resonance Stabilization Mechanisms
The compound exhibits tautomerism and resonance due to its heteroatom-rich structure:
- Keto-Enol Tautomerism : The 7-oxo group exists predominantly in the keto form (C7=O), stabilized by conjugation with the pyrimidine ring’s π-system. X-ray crystallography confirms this configuration (C=O bond length: 1.23 Å).
- Resonance Structures : Delocalization of electrons across N1–C2–N3 and N5–C6–N7 regions enhances stability (Figure 1B).
- N1 Protonation : The N1-H group (pKa ~5.8) may protonate under physiological conditions, influencing binding to acidic kinase pockets.
Comparative Structural Analysis with Related Pyrazolopyrimidine Derivatives
Structural variations among pyrazolopyrimidines dictate their pharmacological profiles:
- Positional Isomerism : Pyrazolo[1,5-a]pyrimidines (e.g., this compound) favor kinase inhibition, whereas pyrazolo[3,4-d]pyrimidines (e.g., PP1) target Src-family kinases.
- Substituent Diversity :
Table 3 : Structural and Functional Comparison of Selected Derivatives
| Compound | C2 Substituent | C7 Substituent | Primary Target | EC₅₀ (nM) |
|---|---|---|---|---|
| Methyl 2-cyclopropyl-7-oxo-... | Cyclopropyl | Oxo | CDPK1 | 77 |
| PP1 | Phenyl | H | Src kinase | 5 |
| 7-Trifluoromethyl analog | Cyclopropyl | CF₃ | JAK2 | 6.5 |
Properties
IUPAC Name |
methyl 2-cyclopropyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-17-11(16)8-5-10(15)14-9(12-8)4-7(13-14)6-2-3-6/h4-6,13H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPQLSMUIZVOQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)N2C(=N1)C=C(N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyclopropyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate with 1-cyclopropyl-4,4-difluorobutane-1,3-dione . This reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopropyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Antiviral Activity
Methyl 2-cyclopropyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate has shown promising antiviral properties, particularly against the Hepatitis B virus (HBV). Research indicates that it functions as a Capsid Assembly Modulator (CAM), disrupting the assembly of the HBV capsid and significantly reducing viral load in infected cells. This mechanism highlights its potential as a therapeutic agent in treating chronic HBV infections .
Anticancer Properties
The compound has been evaluated for its anticancer activity across various cancer cell lines. Preliminary studies suggest that it exhibits cytotoxic effects on tumor cells, potentially through the modulation of signaling pathways involved in cell growth and survival. For example, studies have reported IC50 values indicating significant inhibition of proliferation in lung (A549) and breast (MCF-7) cancer cell lines .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key synthetic methods include:
- Cyclization Reactions : To form the pyrazolo[1,5-a]pyrimidine core.
- Functionalization : Introduction of the cyclopropyl group through alkylation processes.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
Case Study 1: Antiviral Efficacy
In a study focusing on HBV, this compound was tested for its ability to inhibit HBV replication. Results indicated that treatment with this compound led to a marked decrease in HBV DNA levels in vitro, supporting its potential as a lead candidate for antiviral drug development .
Case Study 2: Anticancer Activity
A comprehensive evaluation of the compound's anticancer properties revealed that it induced apoptosis in cancer cells via caspase activation pathways. The compound's effectiveness was compared against standard chemotherapeutics, showing comparable or superior cytotoxicity in certain cancer types .
Mechanism of Action
The mechanism of action of methyl 2-cyclopropyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Substituent Variations and Physical Properties
Key structural differences among pyrazolo[1,5-a]pyrimidine derivatives arise from substituents at positions 2, 3, 5, and 6. The following table summarizes critical data for the target compound and analogues:
Key Observations:
- Cyclopropyl vs. Aryl/Methyl Substituents: The cyclopropyl group at position 2 (target compound) introduces steric and electronic effects distinct from phenyl (3d) or methyl (3b) groups. Cyclopropane’s ring strain may enhance reactivity in certain transformations .
- 7-Oxo vs.
- Ester vs. Carboxylic Acid Derivatives: The methyl ester at position 5 (target compound) improves solubility in organic media compared to free acids, a common strategy in prodrug design .
Functionalization at Position 5
The ester group in the target compound contrasts with derivatives bearing aryl (e.g., MK63: 5-tetrafluorophenyl ) or nitrile (3c) groups. Such modifications influence electronic properties (e.g., electron-withdrawing cyano groups increase electrophilicity ).
Biological Activity
Methyl 2-cyclopropyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, focusing on its medicinal properties, mechanisms of action, and relevant research findings.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are recognized for their potential in medicinal chemistry, particularly as selective protein inhibitors and anticancer agents. The structural diversity of these compounds allows for various modifications that can enhance their biological activity. This compound has been investigated for its specific actions against various biological targets.
Anticancer Properties
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can act as selective inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This compound has demonstrated potential as a CDK inhibitor, affecting cell proliferation and inducing apoptosis in cancer cells .
Enzymatic Inhibition
The compound also shows promise as an inhibitor of various enzymes involved in cancer progression. For example, it has been linked to the inhibition of COX-2 activity, a target in anti-inflammatory and anticancer therapies. The IC50 values for related compounds have been reported as low as 0.04 μmol, indicating potent inhibitory effects comparable to standard drugs like celecoxib .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Kinases : The compound targets specific kinases that are critical for cell cycle progression and survival.
- Anti-inflammatory Effects : By inhibiting COX-2, it reduces inflammatory responses that can contribute to tumor growth.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through various signaling pathways.
Study on CDK Inhibition
A significant study focused on the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidines found that modifications at the C3 and C7 positions enhanced selectivity and potency against CDK inhibitors. This compound was among the compounds tested, showing promising results against CDK4/6 .
Anti-inflammatory Activity Assessment
In another study assessing anti-inflammatory activities using carrageenan-induced paw edema models in rats, derivatives similar to methyl 2-cyclopropyl-7-oxo showed significant reductions in edema compared to control groups. These findings support the compound's potential therapeutic applications beyond oncology .
Data Summary Table
| Property | Value |
|---|---|
| Chemical Structure | Methyl 2-cyclopropyl-7-oxo... |
| Anticancer Activity | CDK inhibition |
| IC50 (COX-2 inhibition) | 0.04 μmol |
| Mechanisms of Action | Kinase inhibition, apoptosis |
| Research Context | Cancer therapy and inflammation |
Q & A
Q. What are the optimized synthetic routes for Methyl 2-cyclopropyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate?
The synthesis typically involves cyclocondensation between 3-aminopyrazole derivatives and β-keto esters. For example, ultrasonic irradiation in aqueous-alcohol media with KHSO₄ as a catalyst enhances reaction efficiency and yield . Key intermediates like 2- or 3-substituted pyrazolo[1,5-a]pyrimidin-7-ones are formed, followed by cyclopropane functionalization. Reaction optimization often includes testing solvent systems (e.g., ethanol or dioxane), temperature (reflux conditions), and purification via silica gel chromatography .
Q. How is structural characterization performed for this compound?
Nuclear Magnetic Resonance (¹H/¹³C NMR) and X-ray crystallography are critical. For crystallography, SHELX programs (e.g., SHELXL) refine small-molecule structures by analyzing hydrogen bonding (e.g., C–H···O interactions) and π-π stacking distances (~3.4 Å) . IR spectroscopy confirms carbonyl (C=O) and hydroxyl (O–H) groups, while mass spectrometry validates molecular weight .
Q. What are common pitfalls in reaction optimization for pyrazolo[1,5-a]pyrimidine derivatives?
Contradictions arise in regioselectivity during cyclocondensation. For instance, using ethyl 2,4-dioxopentanoate with 5-amino-3-arylpyrazoles may yield isomeric products (e.g., 5- vs. 7-carboxylate derivatives). Solvent polarity and temperature gradients (e.g., reflux vs. ambient) must be systematically tested to minimize byproducts .
Advanced Research Questions
Q. How does crystallographic data inform the compound’s intermolecular interactions?
X-ray studies reveal planar fused-ring systems (pyrazole-pyrimidine dihedral angles <2°) and hydrogen-bonded dimers (e.g., C12–H12···O1 in ethyl analogs). These interactions stabilize crystal packing and influence solubility. SHELX refinement parameters (R-factors, displacement ellipsoids) quantify structural accuracy .
Q. What strategies are used to analyze structure-activity relationships (SAR) for biological activity?
Substituent variation (e.g., cyclopropyl, methyl, phenyl) is linked to target affinity. For example, 7-arylaminopyrazolo[1,5-a]pyrimidines with trifluoromethyl groups show enhanced Pf-dihydroorotate dehydrogenase inhibition (IC₅₀ = 0.16 mM). Computational docking (e.g., CDK2 inhibitors) and in vitro assays (e.g., antiplasmodial activity) validate SAR .
Q. How are computational methods integrated with experimental data for property prediction?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics simulations model π-π interactions in crystal lattices. Experimental LogP values (~1.12) correlate with computed hydrophobicity for pharmacokinetic profiling .
Contradiction Analysis & Methodological Guidance
Q. How to resolve discrepancies in regioselectivity during synthesis?
Conflicting reports on 5- vs. 7-carboxylate formation require mechanistic studies. Isotopic labeling (e.g., ¹⁵N NMR) tracks nitrogen migration during cyclocondensation. Alternative catalysts (e.g., LiOH vs. KHSO₄) may shift regioselectivity .
Q. What are best practices for refining twinned or low-resolution crystallographic data?
SHELXL’s twin refinement module handles pseudo-merohedral twinning. High-resolution data (<1.0 Å) improves anisotropic displacement parameters. For low-resolution data, restraints on bond lengths/angles and TLS parameterization reduce model bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
